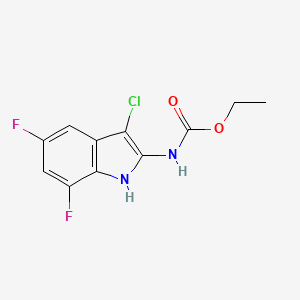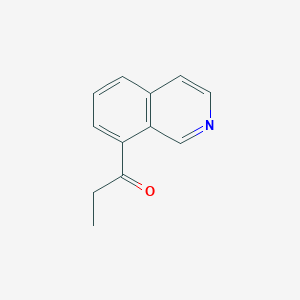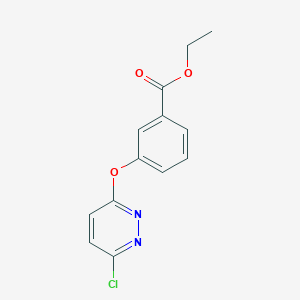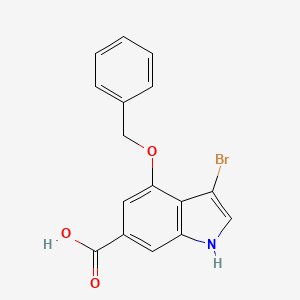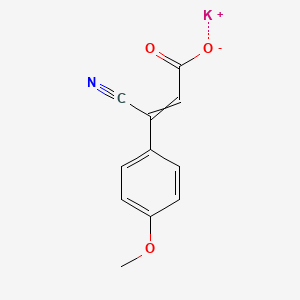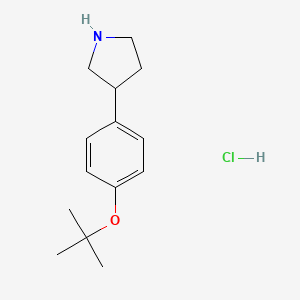![molecular formula C15H24Cl2N2 B1441082 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220030-53-4](/img/structure/B1441082.png)
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
Descripción general
Descripción
“1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is a chemical compound with the molecular formula C15H24Cl2N2 . It has an average mass of 303.271 Da and a monoisotopic mass of 302.131653 Da .
Molecular Structure Analysis
The molecular structure of “1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is represented by the InChI string:InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H. Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride” is 303.3 g/mol. More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Organocatalytic Asymmetric Michael-Michael Cascade Reactions
Indolin-3-one derivatives, closely related to the compound of interest, have been utilized in organocatalytic asymmetric Michael-Michael cascade reactions. These reactions facilitate the efficient assembly of complex molecules, leading to the synthesis of polysubstituted piperidino[1,2-a]indoline compounds. These compounds are notable for containing four contiguous stereocenters, including one tetrasubstituted carbon center, and are achieved with high yields and excellent enantioselectivities, demonstrating the compound's potential in the field of organic synthesis (Zhao et al., 2014).
Synthesis of Anticancer Agents
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which share structural motifs with the compound , have been synthesized and tested for their anticancer activity. Among these, a specific compound demonstrated significant tumor growth inhibition in human gastric carcinoma xenograft models, highlighting its potential as a dual inhibitor with therapeutic implications (Li et al., 2013).
Ultrasound-assisted Synthesis
The efficiency of ultrasound-assisted synthesis in the production of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, utilizing a method that avoids traditional chromatography and recrystallization purifications, illustrates the versatility of indoline derivatives in chemical synthesis. This method, catalyzed by piperidine, underscores the utility of such compounds in facilitating rapid and efficient synthesis processes (Zou et al., 2012).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research into the pharmacology of novel compounds structurally similar to the one has provided insights into their allosteric modulation of the cannabinoid CB1 receptor. These studies demonstrate the potential of such compounds to elicit a conformational change that increases agonist affinity for the orthosteric binding site, offering a novel approach to modulating receptor activity with implications for therapeutic development (Price et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-piperidin-3-ylethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCPTNCOMCADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









